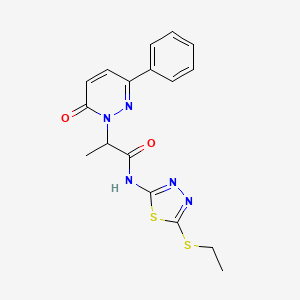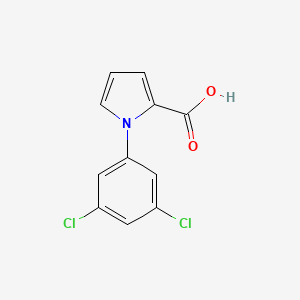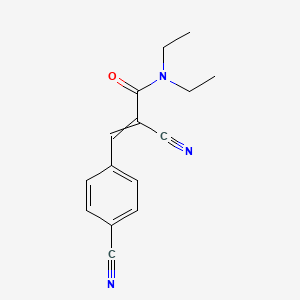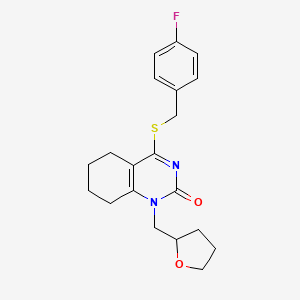
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a compound featuring a unique chemical structure that encompasses a thiadiazole ring and a pyridazinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves the formation of the thiadiazole and pyridazinone fragments followed by their coupling to form the final product. Key steps in the synthesis include:
Preparation of the 1,3,4-thiadiazole ring through cyclization reactions involving ethylthio-substituted hydrazides.
Synthesis of the pyridazinone moiety via condensation reactions involving hydrazine and appropriate diketones.
Coupling of the thiadiazole and pyridazinone units under conditions that promote amide bond formation, typically involving the use of coupling agents like EDCI or DCC.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions to improve yield and purity. Techniques like continuous flow synthesis, microwave-assisted reactions, and the use of robust purification methods (e.g., column chromatography, recrystallization) are employed to meet industrial demands.
化学反応の分析
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide undergoes various chemical reactions, including:
Oxidation: : The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro groups, if any, within the compound can be reduced to amines.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at reactive sites, especially within the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), or sodium periodate are commonly used.
Reduction: : Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) catalyst, or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents (e.g., bromine, chlorine) or electrophiles like alkyl halides.
Major Products Formed
The major products depend on the type of reaction. Oxidation leads to sulfoxides or sulfones, reduction to amines, and substitution yields a variety of substituted derivatives.
科学的研究の応用
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide finds applications in diverse research areas:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: : Explored for its potential as a therapeutic agent, especially in the design of novel drugs targeting specific diseases.
Industry: : Applied in the development of advanced materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. It can inhibit enzyme activity or modulate receptor functions, leading to desired therapeutic outcomes. The pathways involved often include signal transduction, apoptosis, or metabolic processes.
類似化合物との比較
When compared to similar compounds, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide stands out due to its unique structural features:
Similar Compounds: : Examples include other thiadiazole derivatives and pyridazinone compounds.
Uniqueness: : The combination of a thiadiazole ring with a pyridazinone moiety in a single molecule imparts distinctive chemical and biological properties that are not commonly observed in other related compounds.
特性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S2/c1-3-25-17-20-19-16(26-17)18-15(24)11(2)22-14(23)10-9-13(21-22)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVSONUNRPDCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-(4-bromo-2-fluorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2677693.png)
![(E)-2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2677695.png)
![N-(4-ethylphenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2677696.png)

![1-butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2677699.png)
![6-(4-chlorophenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2677701.png)
![3-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2677704.png)
![{[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2677705.png)

![3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid](/img/structure/B2677707.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2677710.png)
![1-(azepan-1-yl)-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2677712.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2677713.png)
